

# Pyridazine-4-Carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest		
Compound Name:	Pyridazine-4-carboxylic Acid	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Pyridazine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including increased polarity and the ability to participate in hydrogen bonding, which can enhance aqueous solubility and target engagement.[1] The carboxylic acid functional group at the 4-position serves as a versatile handle for the synthesis of a diverse array of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of the pyridazine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2] [3][4] This document provides an overview of the applications of **pyridazine-4-carboxylic acid** in medicinal chemistry, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of key derivatives and a summary of relevant biological data are also presented.

## **Applications in Medicinal Chemistry**

The pyridazine nucleus is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds.[1] **Pyridazine-4-carboxylic acid**, in



particular, has been utilized as a key component in the synthesis of potent enzyme inhibitors and receptor ligands.

#### Kinase Inhibitors

One of the most significant applications of **pyridazine-4-carboxylic acid** is in the development of protein kinase inhibitors.[5][6] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridazine-4-carboxamide moiety has been identified as a key pharmacophore in a number of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature of many human cancers.[8][9][10]

## G Protein-Coupled Receptor (GPCR) Ligands

Derivatives of pyridazine have also been explored as ligands for G protein-coupled receptors (GPCRs).[9] GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The unique electronic properties of the pyridazine ring can contribute to favorable interactions with the binding pockets of these receptors.

### **Data Presentation**

The following tables summarize the biological activity of representative compounds derived from pyridazine-containing scaffolds.



Compound ID	Target	Assay Type	IC50 (μM)	Cell Line	Reference
5b	VEGFR Kinase	Enzyme Inhibition	- (92.2% inhibition at 10 μM)	-	[3]
101	-	Cell Growth Inhibition	1.66 - 100	A549/ATCC	[4]
17a	VEGFR-2	Enzyme Inhibition	-	-	[4]
S5	МАО-В	Enzyme Inhibition	0.203	-	[11]
S16	МАО-В	Enzyme Inhibition	0.979	-	[11]
7c	α-glucosidase	Enzyme Inhibition	0.4 - 1.5	-	[12]
17c	α-glucosidase	Enzyme Inhibition	0.4 - 1.5	-	[12]
21c	α-glucosidase	Enzyme Inhibition	0.4 - 1.5	-	[12]
22c	α-glucosidase	Enzyme Inhibition	0.4 - 1.5	-	[12]

Note: The table includes data for various pyridazine derivatives to illustrate the broad applicability of the scaffold. Not all compounds are direct derivatives of **pyridazine-4-carboxylic acid**.

## **Experimental Protocols**

Detailed methodologies for key synthetic transformations involving **pyridazine-4-carboxylic acid** are provided below.



## Protocol 1: Synthesis of Pyridazine-4-Carboxamides via Amide Coupling

This protocol describes a general procedure for the coupling of **pyridazine-4-carboxylic acid** with a primary or secondary amine using a standard coupling agent like HATU.

#### Materials:

- Pyridazine-4-carboxylic acid
- Amine (primary or secondary)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- To a solution of **pyridazine-4-carboxylic acid** (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.



- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pyridazine-4-carboxamide.

## Protocol 2: Synthesis of Pyridazine-4-Carboxylic Acid Esters via Fischer Esterification

This protocol outlines the esterification of **pyridazine-4-carboxylic acid** with an alcohol under acidic conditions.

#### Materials:

- Pyridazine-4-carboxylic acid
- Alcohol (e.g., methanol, ethanol)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Suspend pyridazine-4-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.[13]
- After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO<sub>3</sub>.



- Extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or distillation to yield the desired ester.[14]

## Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine Derivative

This protocol describes a general method for the palladium-catalyzed cross-coupling of a halogenated pyridazine derivative (which can be synthesized from **pyridazine-4-carboxylic acid**) with a boronic acid.

#### Materials:

- Halogenated pyridazine derivative (e.g., 4-chloropyridazine)
- · Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-dioxane/water, toluene)
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

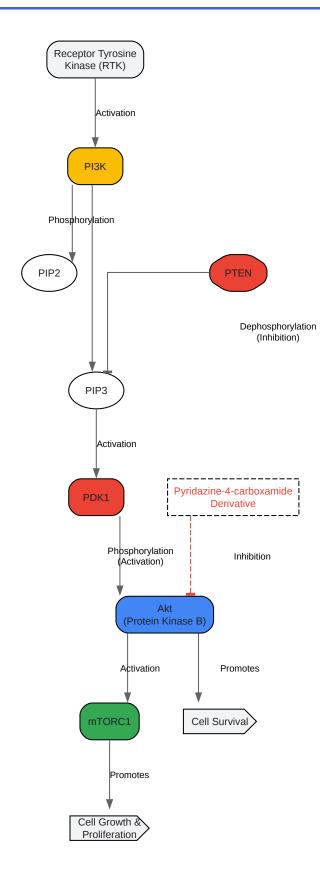


- To a reaction vessel, add the halogenated pyridazine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
- Add the degassed solvent system.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.[3]
- After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

# Mandatory Visualizations Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival. Many cancers exhibit hyperactivation of this pathway. Pyridazine-4-carboxamide derivatives have been shown to inhibit key kinases within this pathway, such as Akt.





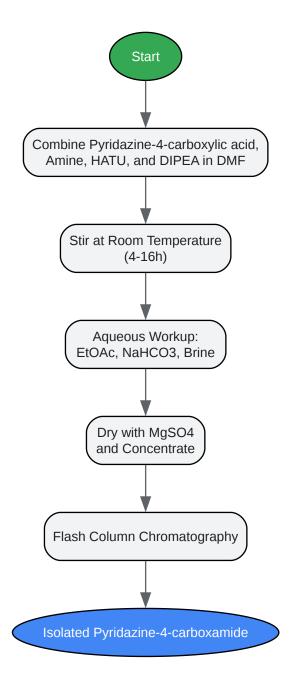
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridazine-4-carboxamide derivatives on Akt.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the synthesis and purification of a pyridazine-4-carboxamide derivative.



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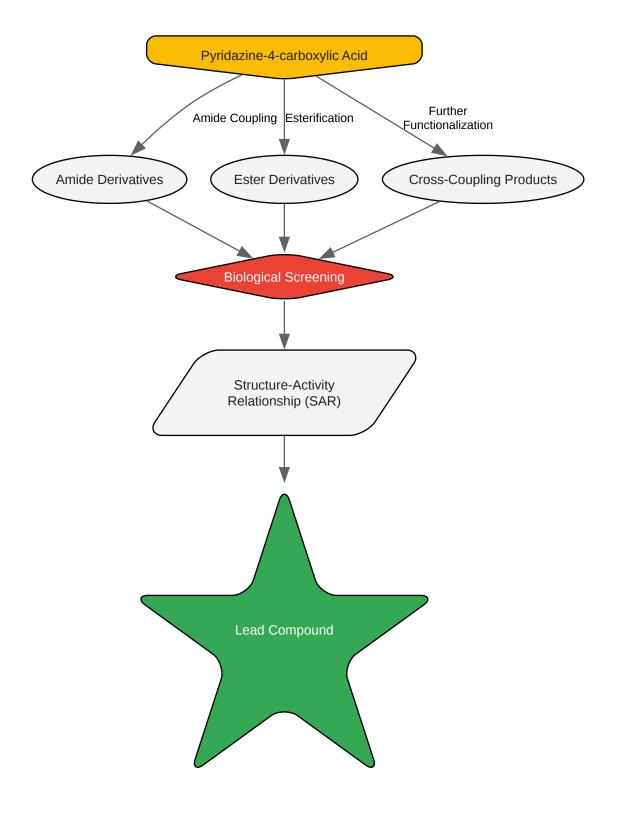


Caption: A generalized experimental workflow for the synthesis of pyridazine-4-carboxamides.

## **Logical Relationship**

The pyridazine scaffold can be considered a versatile starting point for generating a library of diverse compounds for biological screening.





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Caption: Logical progression from the **pyridazine-4-carboxylic acid** building block to a lead compound.



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